(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(4-3-10-2-1-9-17-10)12-7-8-15-13-5-6-14-15/h1-6,9H,7-8H2,(H,12,16)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCPSJNQCQYQS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Ethyl Linker: The triazole ring is then connected to an ethyl group through a nucleophilic substitution reaction.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with furan-2-carbaldehyde and acrylamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide is an organic compound with a triazole ring, a furan ring, and an acrylamide moiety. Compounds with these functional groups are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that incorporates a triazole moiety and a furan ring. The biological activity of this compound is of significant interest because of its potential therapeutic applications, particularly in neuropharmacology and cancer treatment.
This compound is used as a building block for synthesizing more complex molecules. It has been studied for its potential antimicrobial and antifungal properties and investigated for potential anticancer activities. It is also used in developing new materials and pharmaceuticals.
Research indicates that compounds containing triazole rings exhibit various anticancer activities. For instance, derivatives related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo. A study demonstrated that triazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Chemical Reactions
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions:
- Oxidation: The furan ring can be oxidized to form furanones. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Major products include furanones and other oxidized derivatives.
- Reduction: The acrylamide moiety can be reduced to form amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. Major products include amines and reduced acrylamide derivatives.
- Substitution: The triazole ring can participate in nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used in substitution reactions. Major products include various substituted triazole derivatives.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell growth.
Pathways Involved: Inhibition of key enzymes, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations in the Acrylamide Backbone
The target compound shares structural motifs with several analogs, differing primarily in substituents on the acrylamide core or side chains. Key comparisons include:
Key Observations :
Biological Activity
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that incorporates a triazole moiety and a furan ring. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies involving this compound.
Synthesis
The synthesis of (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
- Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Attachment of the Furan Group : The furan moiety is introduced through a nucleophilic substitution reaction.
- Amidation : The final step involves the formation of the acrylamide group through an amidation reaction.
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit various anticancer activities. For instance, derivatives related to (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide have shown promise in inhibiting tumor growth in vitro and in vivo. A study demonstrated that triazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Neuropharmacological Effects
The furan ring in the compound may contribute to its neuropharmacological effects. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been reported to exhibit anxiolytic-like activity mediated through α7 nicotinic acetylcholine receptors . This suggests that (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide may also interact with similar neuroreceptors, potentially leading to anxiolytic or cognitive-enhancing effects.
The mechanism of action for (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide likely involves:
- Receptor Interaction : The triazole moiety can participate in hydrogen bonding and π–π interactions with target receptors.
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory activity against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., K562 leukemia cells) with IC₅₀ calculations. Compare with structurally related compounds like (E)-N-(indolin-1-yl)-3-(furan-2-yl)acrylamide (DM480), which showed EC₅₀ values in the micromolar range .
- Apoptosis Induction : Perform flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects .
Q. Advanced Research Focus
- Target Engagement : Use surface plasmon resonance (SPR) or thermal shift assays to identify protein targets (e.g., kinases or proteases) .
- Mechanistic Studies : Combine RNA-seq and Western blotting to map pathways like MAPK/ERK or PI3K/AKT .
How can contradictory biological data between similar acrylamide derivatives be resolved?
Advanced Research Focus
Contradictions may arise from:
- Stereochemical Purity : Ensure the (E)-configuration of the acrylamide via NOESY NMR (e.g., cross-peaks between furan protons and acrylamide β-proton) .
- Solubility Artifacts : Use DMSO stocks with concentrations validated by LC-MS to avoid aggregation.
- Off-Target Effects : Perform counter-screens against unrelated targets (e.g., GABA receptors) to rule out nonspecific binding .
What computational methods support structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to model interactions with targets like NS2B/NS3 protease (relevant for antiviral studies) or KCNQ2 channels .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from analogs (e.g., DM497, a thiophene-acrylamide derivative) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the triazole-ethyl linker .
How can reaction yields be improved during scale-up synthesis?
Q. Advanced Research Focus
- Triazole Optimization : Replace CuAAC with ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for higher regioselectivity in bulky environments .
- Amide Coupling : Switch to microwave-assisted synthesis (e.g., 50°C, 30 min) to reduce side reactions and improve yields from ~50% to >80% .
- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to isolate the pure (E)-isomer .
What analytical techniques validate the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours, monitoring degradation via LC-MS.
- Thermal Stability : Use DSC to identify melting points and detect polymorphic transitions .
Advanced Research Focus - Metabolite Identification : Perform liver microsome assays with LC-HRMS to detect oxidative metabolites (e.g., furan ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
